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Compound of Interest

Compound Name: N-tert-Butylglycine hydrochloride

Cat. No.: B1287880 Get Quote

For Researchers, Scientists, and Drug Development Professionals

N-tert-Butylglycine hydrochloride and its derivatives are versatile building blocks in

medicinal chemistry and drug development. Their incorporation into molecular scaffolds can

significantly influence pharmacological properties such as potency, selectivity, and

pharmacokinetic profiles. This guide provides a comparative analysis of N-tert-Butylglycine
hydrochloride derivatives, supported by experimental data, to aid in the selection and design

of novel therapeutic agents.

Physicochemical Properties of N-tert-Butylglycine
Hydrochloride
N-tert-Butylglycine hydrochloride serves as a crucial starting material for the synthesis of a

wide range of derivatives. Its fundamental properties are summarized below.

Property Value Reference

Molecular Formula C₆H₁₄ClNO₂ [1]

Molecular Weight 167.63 g/mol [1]

Appearance
White to off-white crystalline

solid
[2]

CAS Number 6939-23-7 [1]
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Comparative Performance of N-tert-Butylglycine
Derivatives
The true utility of N-tert-Butylglycine hydrochloride lies in the diverse functionalities that can

be introduced through its derivatization. These modifications can dramatically alter the

biological activity of the parent molecule. Below is a comparative analysis of a series of N-tert-

butyl pseudothiohydantoin derivatives, highlighting their inhibitory activity against 11β-

hydroxysteroid dehydrogenase 1 (11β-HSD1) and 11β-hydroxysteroid dehydrogenase 2 (11β-

HSD2), enzymes implicated in various metabolic disorders and cancers.

Inhibitory Activity of N-tert-Butyl Pseudothiohydantoin
Derivatives against 11β-HSD1 and 11β-HSD2

Compound ID R Substituent
% Inhibition of 11β-
HSD1 (at 10 µM)

% Inhibition of 11β-
HSD2 (at 10 µM)

3a Methyl 25.4 45.2

3b Ethyl 35.7 38.9

3c Propyl 42.1 42.8

3d Isopropyl 55.3 48.1

3e Butyl 48.9 46.5

3f Phenyl 68.2 53.6

3g 4-Methylphenyl 75.4 51.2

3h Cyclohexyl (spiro) 82.5 49.8

3i Benzyl 71.9 52.3

Data sourced from a study on novel N-tert-butyl derivatives of pseudothiohydantoin as potential

anti-cancer agents.

Signaling Pathway Involvement
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The biological effects of N-tert-butylglycine derivatives are often mediated through their

interaction with specific signaling pathways. The inhibition of 11β-HSD1, as demonstrated by

the pseudothiohydantoin derivatives, directly impacts the glucocorticoid signaling pathway.
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Caption: 11β-HSD1 signaling pathway and the inhibitory action of N-tert-butyl

pseudothiohydantoin derivatives.

Experimental Protocols
Synthesis of N-tert-Butylglycine Ethyl Ester
This protocol describes a general method for the synthesis of an N-tert-butylglycine ester, a

common derivative.

Materials:

N-tert-Butylglycine hydrochloride

Ethanol (absolute)

Thionyl chloride (SOCl₂)

Diethyl ether
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Sodium bicarbonate (NaHCO₃) solution (saturated)

Magnesium sulfate (MgSO₄) (anhydrous)

Round-bottom flask

Reflux condenser

Magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:

Suspend N-tert-Butylglycine hydrochloride in absolute ethanol in a round-bottom flask.

Cool the suspension in an ice bath and slowly add thionyl chloride dropwise with stirring.

After the addition is complete, remove the ice bath and reflux the mixture for 4-6 hours.

Cool the reaction mixture to room temperature and remove the ethanol under reduced

pressure using a rotary evaporator.

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution to

neutralize any remaining acid.

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

Remove the diethyl ether by rotary evaporation to obtain the crude N-tert-butylglycine ethyl

ester.

Purify the product by vacuum distillation or column chromatography.

In Vitro 11β-HSD1 Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of N-tert-butylglycine derivatives

against 11β-HSD1.
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Materials:

Human liver microsomes (as a source of 11β-HSD1)

Cortisone (substrate)

NADPH (cofactor)

Test compounds (N-tert-butylglycine derivatives) dissolved in DMSO

Phosphate buffer (pH 7.4)

Cortisol ELISA kit

96-well microplate

Incubator (37°C)

Microplate reader

Procedure:

Prepare a reaction mixture containing phosphate buffer, human liver microsomes, and

NADPH in each well of a 96-well microplate.

Add the test compounds at various concentrations to the wells. Include a positive control

(known inhibitor) and a negative control (DMSO vehicle).

Pre-incubate the plate at 37°C for 10 minutes.

Initiate the enzymatic reaction by adding cortisone to each well.

Incubate the plate at 37°C for 30-60 minutes.

Stop the reaction by adding a suitable stop solution (e.g., a solution containing a known

inhibitor or by heat inactivation).

Quantify the amount of cortisol produced in each well using a cortisol ELISA kit according to

the manufacturer's instructions.
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Calculate the percentage of inhibition for each concentration of the test compound relative to

the negative control.

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme

activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the antibacterial activity

of N-tert-butylglycine derivatives.[3]

Materials:

Test compounds (N-tert-butylglycine derivatives)

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

Cation-adjusted Mueller-Hinton Broth (CAMHB)

Sterile 96-well microplates

Spectrophotometer

Incubator (37°C)

Procedure:

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

Perform serial two-fold dilutions of the test compound in CAMHB in a 96-well microplate.

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard

(approximately 1.5 x 10⁸ CFU/mL).

Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵

CFU/mL in the wells.

Inoculate each well with the bacterial suspension. Include a growth control (no compound)

and a sterility control (no bacteria).
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Incubate the microplate at 37°C for 18-24 hours.

Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest

concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of N-tert-butylglycine derivatives against a

mammalian cell line.[4]

Materials:

Mammalian cell line (e.g., HeLa, HEK293)

Complete cell culture medium

Test compounds (N-tert-butylglycine derivatives)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Sterile 96-well cell culture plates

CO₂ incubator (37°C, 5% CO₂)

Microplate reader

Procedure:

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere

overnight in a CO₂ incubator.

The next day, treat the cells with various concentrations of the test compounds. Include a

vehicle control (solvent only) and a positive control (known cytotoxic agent).

Incubate the plate for 24-72 hours in the CO₂ incubator.
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After the incubation period, add MTT solution to each well and incubate for another 2-4

hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

Measure the absorbance of the solution in each well using a microplate reader at a

wavelength of 570 nm (with a reference wavelength of 630 nm).

Calculate the percentage of cell viability for each treatment compared to the vehicle control.

Determine the IC₅₀ value (the concentration of the compound that reduces cell viability by

50%).

This guide provides a foundational understanding of the characterization and comparative

analysis of N-tert-Butylglycine hydrochloride derivatives. The provided data and protocols

can serve as a valuable resource for researchers in the design and evaluation of novel

compounds with therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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